An In-depth Technical Guide to 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene
An In-depth Technical Guide to 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-2-nitro-1-(trifluoromethyl)benzene is a substituted aromatic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique trifluoromethylated and nitrated anisole structure provides a versatile scaffold for the synthesis of a wide array of complex organic molecules. The presence of strong electron-withdrawing groups, namely the nitro (-NO₂) and trifluoromethyl (-CF₃) moieties, profoundly influences the reactivity of the benzene ring, making it a valuable intermediate for various chemical transformations.[1] This guide offers a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a particular focus on its utility in drug discovery and development.
Chemical Identity and Properties
Correctly identifying a chemical compound is the cornerstone of safe and effective research. The properties of 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene are summarized below.
| Property | Value | Source |
| CAS Number | 25889-37-6 | [1][2][3][4] |
| Molecular Formula | C₈H₆F₃NO₃ | [1][3][4] |
| Molecular Weight | 221.13 g/mol | [1][3][4] |
| IUPAC Name | 4-methoxy-2-nitro-1-(trifluoromethyl)benzene | [2] |
| Synonyms | 3-Nitro-4-(trifluoromethyl)anisole | [1] |
| Appearance | Off-white to light yellow solid | [1][4] |
| Storage Temperature | Room Temperature, sealed in a dry environment | [1][4] |
Synthesis and Reaction Mechanisms
The synthesis of 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene typically involves the nitration of a precursor molecule, 4-methoxy-1-(trifluoromethyl)benzene. The reaction mechanism is an electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), generated in situ from a mixture of nitric acid and sulfuric acid, acts as the electrophile.
Experimental Protocol: Nitration of 4-methoxy-1-(trifluoromethyl)benzene
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-methoxy-1-(trifluoromethyl)benzene.
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Cooling: Cool the flask in an ice-water bath to maintain a temperature of 0-5 °C.
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Addition of Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the stirred solution. The temperature should be carefully monitored and maintained below 10 °C throughout the addition.
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Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
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Quenching: Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
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Workup: The precipitated solid product is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried.
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Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield pure 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene.
Causality Behind Experimental Choices:
-
Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration (dinitration) and the formation of unwanted byproducts. It also enhances the regioselectivity of the reaction.
-
Sulfuric Acid: Sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion.
-
Slow Addition: The slow, dropwise addition of the nitrating mixture ensures better control over the reaction temperature and minimizes localized overheating.
Logical Workflow for Synthesis
Caption: Synthetic workflow for 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene.
Applications in Drug Discovery and Development
4-Methoxy-2-nitro-1-(trifluoromethyl)benzene is a valuable building block in medicinal chemistry due to the versatile reactivity of its functional groups and the advantageous properties imparted by the trifluoromethyl group.
Precursor to Bioactive Amines
The nitro group can be readily reduced to an amine (-NH₂) functionality, yielding 4-methoxy-2-amino-1-(trifluoromethyl)benzene. This aniline derivative serves as a key intermediate for the synthesis of a wide range of heterocyclic compounds and other pharmacologically active molecules.
Reduction of the Nitro Group:
A common method for the reduction of the nitro group is catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can be employed.
Signaling Pathway of a Hypothetical Drug Candidate
The amine derivative of 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene could be incorporated into a molecule designed to inhibit a specific enzyme, for instance, a kinase involved in a cancer signaling pathway.
Caption: Inhibition of a kinase signaling pathway by a hypothetical drug.
Role of the Trifluoromethyl Group
The trifluoromethyl group is a bioisostere for a methyl group but with significantly different electronic properties. Its inclusion in drug candidates can lead to:
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Increased Metabolic Stability: The C-F bond is very strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes.
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Enhanced Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
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Modulated pKa: The strong electron-withdrawing nature of the -CF₃ group can alter the pKa of nearby functional groups, affecting drug-receptor interactions.
Safety and Handling
General Handling Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
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Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.
Spectroscopic Data
While specific spectra for 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene were not found in the initial search, the expected spectroscopic features can be predicted based on its structure:
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¹H NMR: Aromatic protons would appear as distinct signals in the aromatic region (typically 7.0-8.5 ppm). The methoxy group (-OCH₃) would show a singlet at around 3.9-4.1 ppm.
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¹³C NMR: The spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon of the trifluoromethyl group would appear at a characteristic chemical shift, and its signal would be split into a quartet due to coupling with the three fluorine atoms.
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¹⁹F NMR: A singlet would be observed for the three equivalent fluorine atoms of the -CF₃ group.
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IR Spectroscopy: Characteristic absorption bands would be observed for the nitro group (asymmetric and symmetric stretching around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively), the C-F bonds of the trifluoromethyl group (strong absorptions in the 1100-1300 cm⁻¹ region), and the C-O bond of the methoxy group (around 1250 cm⁻¹).
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Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 221.03.
Conclusion
4-Methoxy-2-nitro-1-(trifluoromethyl)benzene is a key synthetic intermediate with significant potential in various fields, particularly in the development of new pharmaceuticals. Its well-defined reactivity, coupled with the beneficial properties imparted by the trifluoromethyl group, makes it an attractive starting material for the synthesis of complex and biologically active molecules. Researchers and drug development professionals should be familiar with its properties, synthesis, and safe handling procedures to effectively utilize this versatile compound in their research endeavors.
References
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J&K Scientific. 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene | 25889-37-6. [Link]
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Lead Sciences. 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene. [Link]
- Google Patents. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
-
Lead Sciences. 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene. [Link]
-
Amerigo Scientific. 4-Methoxy-1-Nitro-2-Trifluoromethyl-Benzene. [Link]
- Google Patents. CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene.
-
NIST WebBook. Benzene, 4-methoxy-2-methyl-1-nitro-. [Link]
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